

# Spectral Analysis of Phenothiazine-10-carbonyl chloride: A Technical Guide

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## Compound of Interest

Compound Name: Phenothiazine-10-carbonyl chloride

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This technical guide provides a comprehensive overview of the spectral data for **Phenothiazine-10-carbonyl chloride**, a key intermediate in the synthesis of various phenothiazine derivatives with significant applications in medicinal chemistry. This document presents available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and visual representations to aid in the characterization and utilization of this compound.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for **Phenothiazine-10-carbonyl chloride**. Due to the limited availability of public domain NMR spectra for this specific compound, representative data for the parent compound, Phenothiazine, is provided for comparative analysis.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

Note: Specific experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Phenothiazine-10-carbonyl chloride** is not readily available in the public domain. The data presented below is for the parent compound, Phenothiazine, and is provided for comparative purposes. The substitution at the 10-position with a carbonyl chloride group will influence the chemical shifts of the aromatic protons and carbons.

<sup>1</sup> H NMR (Phenothiazine)	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Aromatic Protons	6.8 - 7.2	Multiplet	8H	Ar-H
Amine Proton	8.5 (broad)	Singlet	1H	N-H

<sup>13</sup> C NMR (Phenothiazine)	Chemical Shift (δ) ppm	Assignment
Aromatic Carbons	115 - 145	Ar-C

Table 2: Infrared (IR) Spectroscopy Data for **Phenothiazine-10-carbonyl chloride**[\[1\]](#)

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~1750	Strong	C=O stretch (acid chloride)
~1580, 1470, 1450	Medium-Strong	C=C aromatic ring stretch
~1280	Strong	C-N stretch
~750	Strong	C-H out-of-plane bend
~680	Medium	C-S stretch

Table 3: Mass Spectrometry (MS) Data for **Phenothiazine-10-carbonyl chloride**[\[2\]](#)

m/z	Relative Intensity (%)	Assignment
261	Base Peak	[M] <sup>+</sup> (Molecular Ion)
226	High	[M-Cl] <sup>+</sup>
198	High	[M-COCl] <sup>+</sup> (Phenothiazine radical cation)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - For  $^1\text{H}$  NMR, dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
  - For  $^{13}\text{C}$  NMR, a higher concentration is typically required, in the range of 50-100 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
  - Ensure the sample is fully dissolved. If necessary, gentle vortexing or sonication can be used.
  - Filter the solution into the NMR tube to remove any particulate matter.
- Data Acquisition:
  - The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR.
  - The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
  - For  $^{13}\text{C}$  NMR, proton decoupling is commonly used to simplify the spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
  - Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).
  - Apply a drop of the solution onto the surface of a salt plate (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ).

- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
- Data Acquisition:
  - Place the salt plate in the sample holder of the FT-IR spectrometer.
  - Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - The data is presented as a plot of transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Sample Introduction and Ionization:
  - Introduce a small amount of the sample into the mass spectrometer, typically through a direct insertion probe for solid samples.
  - For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis and Detection:
  - The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
  - The detector records the abundance of each ion.
  - The resulting mass spectrum is a plot of relative intensity versus  $m/z$ .

## Visualizations

The following diagrams illustrate the chemical structure of **Phenothiazine-10-carbonyl chloride** and a generalized workflow for its spectroscopic analysis.

Caption: Figure 1. Chemical Structure of **Phenothiazine-10-carbonyl chloride**

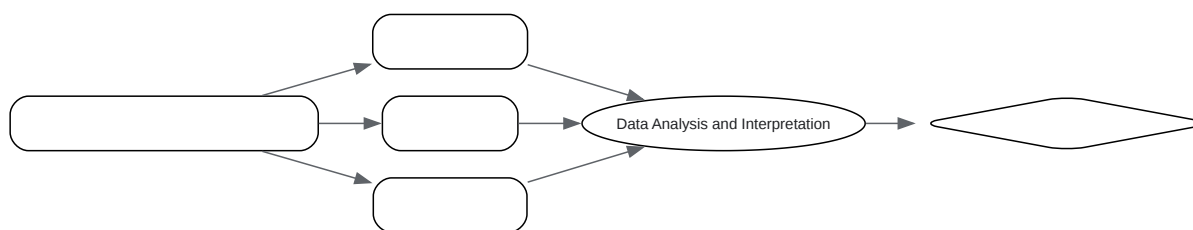


Figure 2. General Workflow for Spectroscopic Analysis

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## References

- 1. Phenothiazine-10-carbonyl chloride [webbook.nist.gov]
- 2. Phenothiazine-10-carbonyl chloride [webbook.nist.gov]
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